molecular formula C21H21NOS B11188677 3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B11188677
M. Wt: 335.5 g/mol
InChI Key: HXCUOMWEFYLIDI-UHFFFAOYSA-N
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Description

3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a complex organic compound with a unique structure that includes a thiazepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and thiazepine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethanol: Another thiazepine derivative with similar structural features.

    4-(p-tolylimino)methyl)phenol: A compound with a similar aromatic structure but different functional groups.

Uniqueness

3-methyl-11-(4-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NOS

Molecular Weight

335.5 g/mol

IUPAC Name

9-methyl-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C21H21NOS/c1-13-7-9-15(10-8-13)21-20-17(11-14(2)12-18(20)23)22-16-5-3-4-6-19(16)24-21/h3-10,14,21-22H,11-12H2,1-2H3

InChI Key

HXCUOMWEFYLIDI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)C)C(=O)C1

Origin of Product

United States

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